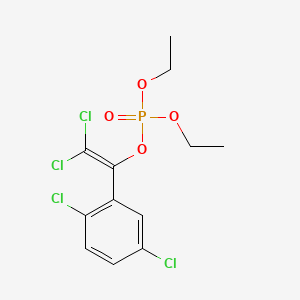
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is a chemical compound with the molecular formula C12H13Cl4O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a phosphate group, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of 2,5-dichlorobenzaldehyde with diethyl phosphite in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of chlorinated oxides.
Reduction: Formation of partially dechlorinated phosphates.
Substitution: Formation of substituted phosphates with different functional groups.
科学的研究の応用
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in controlling pests.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various physiological effects, depending on the target enzyme and the biological system involved.
類似化合物との比較
Similar Compounds
Chlorfenvinphos: Another organophosphate compound with similar structural features, used as an insecticide.
Dichlorvos: A related organophosphate with applications in pest control.
Parathion: A widely used organophosphate pesticide with a similar mechanism of action.
Uniqueness
2,2-Dichloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific arrangement of chlorine atoms and the presence of a vinyl group, which imparts distinct chemical properties and reactivity. Its effectiveness in various applications, particularly in the field of agrochemicals, sets it apart from other similar compounds.
特性
CAS番号 |
5723-62-6 |
|---|---|
分子式 |
C12H13Cl4O4P |
分子量 |
394.0 g/mol |
IUPAC名 |
[2,2-dichloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H13Cl4O4P/c1-3-18-21(17,19-4-2)20-11(12(15)16)9-7-8(13)5-6-10(9)14/h5-7H,3-4H2,1-2H3 |
InChIキー |
VMQYCMUSQVOVTC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OC(=C(Cl)Cl)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14724242.png)
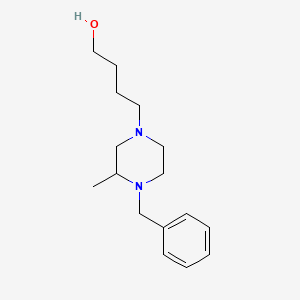
![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)

![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
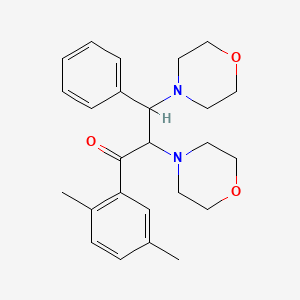
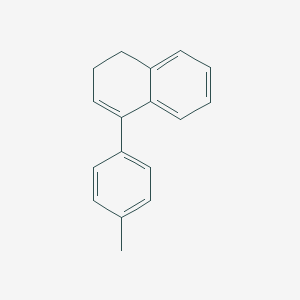
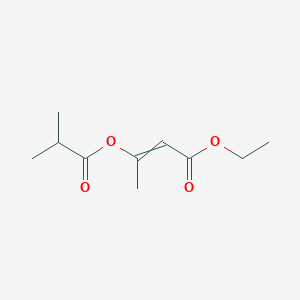

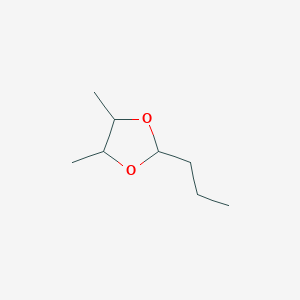
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)


